2-Amino-4,6-dimethylbenzenesulfonamide
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Overview
Description
2-Amino-4,6-dimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound is characterized by the presence of an amino group and two methyl groups attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-dimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Nitro-2-amino-4,6-dimethylbenzenesulfonamide.
Reduction: Sulfinamide derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Amino-4,6-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
2-Amino-4,6-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 4 and 6 can affect the compound’s steric and electronic properties, making it distinct from other sulfonamides .
Properties
CAS No. |
6328-71-8 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-amino-4,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
XXTHZTMXXIMQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)S(=O)(=O)N)C |
Origin of Product |
United States |
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